molecular formula C34H38F2N6O4 B8347211 ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate

ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate

Cat. No.: B8347211
M. Wt: 632.7 g/mol
InChI Key: KEBOIDRKEGAIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,5-difluorobenzyl)-3-({[4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)phenyl]carbonyl}amino)-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C34H38F2N6O4 and its molecular weight is 632.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H38F2N6O4

Molecular Weight

632.7 g/mol

IUPAC Name

ethyl 5-[(3,5-difluorophenyl)methyl]-3-[[4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoyl]amino]indazole-1-carboxylate

InChI

InChI=1S/C34H38F2N6O4/c1-3-46-34(44)42-31-7-4-22(16-23-17-24(35)20-25(36)18-23)19-29(31)32(39-42)38-33(43)28-6-5-27(41-12-10-40(2)11-13-41)21-30(28)37-26-8-14-45-15-9-26/h4-7,17-21,26,37H,3,8-16H2,1-2H3,(H,38,39,43)

InChI Key

KEBOIDRKEGAIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)CC3=CC(=CC(=C3)F)F)C(=N1)NC(=O)C4=C(C=C(C=C4)N5CCN(CC5)C)NC6CCOCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (200 mg, 0.356 mmol) in anhydrous tetrahydrofurane (9 mL) maintained at −50° C. under nitrogen atmosphere a 1M solution of LiHMSD in anhydrous tetrahydrofurane (0.374 mL) was added. After stirring at that temperature for 5 minutes ethyl chloroformate (0.036 mL, 0.374 mmol) was added. After 1 hour at −50° C. the reaction was completed. Reaction mixture was diluted with water/EtOAc, washed with brine, dried over sodium sulphate and evaporated to dryness. The crude was purified by flash chromatography on silica gel eluting with DCM/ethanol 100:5, affording 140 mg (62% yield) of the title compound.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.374 mL
Type
solvent
Reaction Step One
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0.036 mL
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reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
62%

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